molecular formula C22H21BrN4O2S B2484231 N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 422287-96-5

N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2484231
M. Wt: 485.4
InChI Key: YGDDPHIIONBHAZ-UHFFFAOYSA-N
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Description

The compound is a synthetic molecule with potential pharmacological activities. Its structure suggests a complex synthesis route and the possibility of significant biological activity due to the presence of both indole and quinazolinone moieties. These structural components are often associated with various biological activities, including anti-inflammatory and enzyme inhibitory effects, although this specific compound's detailed biological profile would need further investigation.

Synthesis Analysis

The synthesis of complex molecules like N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves multiple steps, starting from basic building blocks such as tryptamine and various reagents to introduce specific functional groups and achieve the final structure. Although the exact synthesis route for this compound is not detailed, related research demonstrates the use of bromination, amidation, and cyclization reactions as critical steps in synthesizing similar compounds (Shilpa A.S & Satish Kumar.M, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, IR, and X-ray diffraction, providing insights into the arrangement of atoms and the configuration of the molecule. This analysis is crucial for understanding how the compound interacts at the molecular level with biological targets (Bai et al., 2012).

Chemical Reactions and Properties

Compounds with indole and quinazolinone moieties can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions. These reactions are pivotal for modifying the compound to enhance its biological activity or to produce derivatives with distinct properties (K. Fujita, Kazunari Yamamoto, & R. Yamaguchi, 2002).

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Antioxidants play a crucial role in combating oxidative stress in biological systems, and the structural complexity of "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" suggests potential for antioxidant activity. Ilyasov et al. (2020) discuss the ABTS/PP decolorization assay, highlighting the importance of understanding reaction pathways in evaluating antioxidant capacity. This insight is valuable for compounds with potential antioxidative properties, as it can guide the design of experiments to assess their efficacy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Central Nervous System (CNS) Applications

Compounds with heterocyclic structures, similar to the one , are extensively studied for their potential CNS applications. Saganuwan (2017) provides a comprehensive review of functional chemical groups likely to serve as lead molecules for synthesizing compounds with CNS activity. This research underscores the potential of complex heterocyclic compounds in developing treatments for CNS disorders, suggesting a research avenue for the specific compound (Saganuwan, 2017).

Synthesis and Medicinal Chemistry

The complex structure of "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" suggests its synthesis involves multiple steps, potentially including Fischer synthesis for indole derivatives. Fusco and Sannicolo (1978) review the Fischer synthesis of indoles from arylhydrazones, a methodology that could be relevant for synthesizing or modifying compounds with similar structural features (Fusco & Sannicolo, 1978).

Potential for Novel Drug Development

The therapeutic potential of complex molecules, particularly those acting on the CNS, is of high interest. Hargaden and Guiry (2009) highlight the role of oxazoline-containing ligands in asymmetric catalysis, a methodological aspect that could be relevant for the synthesis of chiral centers in drugs derived from or related to "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" (Hargaden & Guiry, 2009).

properties

CAS RN

422287-96-5

Product Name

N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Molecular Formula

C22H21BrN4O2S

Molecular Weight

485.4

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30)

InChI Key

YGDDPHIIONBHAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

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